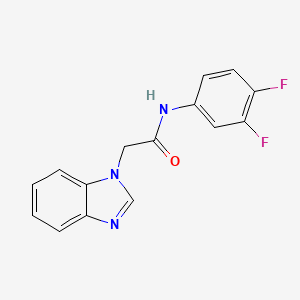

2-(1H-Benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WAY-620700 是一种化学化合物,其分子式为

C15H11F2N3O

,分子量为 287.26 g/mol 。 它以其作为香草醛受体 1 (TRPV1) 抑制剂的作用而闻名,TRPV1 参与疼痛和热感的感知 。准备方法

合成路线和反应条件

WAY-620700 的合成通常涉及多个步骤,从市售前体开始。关键步骤包括:

核心结构的形成: WAY-620700 的核心结构是通过一系列缩合和环化反应合成的。

官能团的引入: 通过卤化和其他取代反应引入氟原子和其他官能团。

纯化: 最终产物采用重结晶和色谱等技术进行纯化,以达到所需的纯度。

工业生产方法

WAY-620700 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件的优化: 温度、压力和溶剂条件针对最大产率和纯度进行了优化。

催化剂的使用: 可以使用催化剂来提高某些反应的效率。

自动化: 自动化系统用于控制反应参数并确保一致性。

化学反应分析

反应类型

WAY-620700 经历了各种化学反应,包括:

氧化: 它可以在特定条件下被氧化形成不同的氧化态。

还原: 还原反应可以改变其官能团。

取代: 取代反应,特别是卤化,在其合成中很常见。

常用试剂和条件

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤化剂,如氟气或 N-溴代琥珀酰亚胺。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成不同的氧化衍生物,而取代反应可以引入各种官能团。

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including those similar to 2-(1H-Benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide. These compounds have shown effectiveness against several viral strains:

- HIV : Some benzimidazole derivatives have been synthesized as reverse transcriptase inhibitors, demonstrating significant antiviral activity against HIV-1 strains. For instance, compounds derived from benzimidazole exhibited low effective concentrations (EC50) against various HIV strains, indicating their potential as therapeutic agents against HIV infections .

- Other Viruses : Benzimidazole derivatives have also been tested against hepatitis B and C viruses, respiratory syncytial virus (RSV), and herpes simplex virus (HSV). Notably, certain derivatives displayed remarkable inhibition rates against enteroviruses and cytomegalovirus (CMV), suggesting a broad-spectrum antiviral potential .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of benzimidazole derivatives have been extensively studied:

- Bacterial Inhibition : Compounds similar to this compound have shown promising results against various bacterial strains. Research indicates that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

- Fungal Activity : Several studies have reported the antifungal efficacy of benzimidazole derivatives. These compounds demonstrate significant activity against common fungal pathogens, making them candidates for developing new antifungal therapies .

Anticancer Applications

The anticancer potential of benzimidazole derivatives is another significant area of research:

- Mechanism of Action : Studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

- Case Studies : Clinical investigations have shown that certain benzimidazole derivatives exhibit cytotoxic effects on several cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Summary of Findings

The applications of this compound are diverse and promising:

| Application Type | Specific Activities | Notable Findings |

|---|---|---|

| Antiviral | Effective against HIV, HCV, RSV | Low EC50 values reported for various strains |

| Antibacterial | Inhibition of Gram-positive/negative bacteria | Significant antibacterial activity observed |

| Antifungal | Activity against common fungal pathogens | Effective in inhibiting fungal growth |

| Anticancer | Induction of apoptosis in cancer cells | Cytotoxic effects on multiple cancer cell lines |

作用机制

WAY-620700 主要通过抑制 TRPV1 受体发挥作用。该受体是一种非选择性阳离子通道,参与体温及疼痛的检测和调节。 通过与 TRPV1 结合,WAY-620700 阻断了受体的活性,从而减轻疼痛感和炎症反应 .

相似化合物的比较

类似化合物

辣椒素: 一种天然化合物,可激活 TRPV1,引起热感和疼痛感。

辣椒素: 一种与 WAY-620700 相似的合成 TRPV1 拮抗剂,但具有不同的结合特性。

SB-366791: 另一种具有独特化学结构的 TRPV1 拮抗剂。

WAY-620700 的独特性

WAY-620700 由于其对 TRPV1 的特异性结合亲和力和抑制效力而独一无二。 与其他 TRPV1 拮抗剂不同,它在疗效和选择性方面提供了独特的平衡,使其成为研究和潜在治疗应用中宝贵的工具 .

如果您有任何其他问题或需要更多详细信息,请随时提出!

生物活性

The compound 2-(1H-benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article will delve into the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzimidazole moiety and a difluorophenyl acetamide substituent.

Biological Activity Overview

Benzimidazole derivatives are recognized for their broad-spectrum pharmacological properties. The specific compound under consideration has shown promising activities in various studies:

- Antibacterial Activity : Several studies have indicated that benzimidazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Research has shown that certain benzimidazole derivatives possess antifungal properties, making them potential candidates for treating fungal infections. The mechanism often involves disruption of fungal cell wall synthesis .

- Anticancer Activity : Benzimidazole derivatives are also noted for their anticancer activities. Studies have reported that these compounds can inhibit DNA topoisomerases, which are crucial in cancer cell proliferation. For example, certain derivatives have shown cytotoxic effects on various cancer cell lines such as HeLa and MCF7 .

Case Study 1: Antibacterial Efficacy

In a study focusing on the synthesis and evaluation of benzimidazole derivatives, several compounds were tested for their antibacterial activity. Among them, derivatives closely related to this compound exhibited minimum inhibitory concentrations (MIC) in the range of 8–32 µg/mL against Staphylococcus aureus .

Case Study 2: Anticancer Properties

A series of benzimidazole derivatives were evaluated for their ability to inhibit mammalian type I DNA topoisomerase. In vitro assays demonstrated that certain compounds led to significant cytotoxicity in cancer cell lines, with IC50 values indicating potent activity at low concentrations .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Topoisomerase Inhibition : Similar compounds have been shown to interfere with DNA topoisomerases, leading to apoptosis in cancer cells .

- Cell Membrane Disruption : The antibacterial effects may arise from the disruption of bacterial cell membranes or inhibition of cell wall synthesis .

Data Summary

| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|

| Antibacterial | 8–32 µg/mL | Staphylococcus aureus, E. coli |

| Anticancer | IC50 < 10 µM | HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma) |

| Antifungal | MIC = 25–62.5 µg/mL | Various fungal strains |

属性

分子式 |

C15H11F2N3O |

|---|---|

分子量 |

287.26 g/mol |

IUPAC 名称 |

2-(benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide |

InChI |

InChI=1S/C15H11F2N3O/c16-11-6-5-10(7-12(11)17)19-15(21)8-20-9-18-13-3-1-2-4-14(13)20/h1-7,9H,8H2,(H,19,21) |

InChI 键 |

GGZMEATZFWOTRI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC(=C(C=C3)F)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。